molecular formula C11H9ClN2O3 B2923539 ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-55-3

ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2923539
CAS No.: 16867-55-3
M. Wt: 252.65
InChI Key: AQDZYTGKOBFITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of pyrido[1,2-a]pyrimidines This compound features a pyridine ring fused to a pyrimidine ring, with a chloro group at the 7th position and a carboxylate ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

  • Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable aldehyde or ketone.

  • Chlorination: The chloro group at the 7th position is introduced through a halogenation reaction using a chlorinating agent.

  • Carboxylation: The carboxylate ester group at the 3rd position is introduced through a carboxylation reaction using a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents and reaction conditions is optimized to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Nucleophiles such as ammonia or amines, and electrophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Lacks the chloro group at the 7th position.

  • Ethyl 7-chloro-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate: Similar structure but with a different heterocyclic system.

  • Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.

These compounds may exhibit different reactivity and biological activities due to the variations in their structures.

Properties

IUPAC Name

ethyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZYTGKOBFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.